REACTION_CXSMILES
|
CCN(C(C)C)C(C)C.[I:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14]([OH:16])=O.CN(C(ON1N=NC2C=CC(Cl)=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.[F:45][C:46]([F:56])([F:55])[O:47][C:48]1[CH:54]=[CH:53][C:51]([NH2:52])=[CH:50][CH:49]=1>C1COCC1.CC#N>[I:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14]([NH:52][C:51]1[CH:53]=[CH:54][C:48]([O:47][C:46]([F:45])([F:55])[F:56])=[CH:49][CH:50]=1)=[O:16] |f:2.3|
|
Name
|
|
Quantity
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6.34 mL
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Type
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reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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IC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC(=C2)Cl)N=N1.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
25 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CC#N
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Name
|
|
Quantity
|
2.435 mL
|
Type
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reactant
|
Smiles
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FC(OC1=CC=C(N)C=C1)(F)F
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the RM was stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the RM was stirred at RT for 3 h
|
Duration
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3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
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Type
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ADDITION
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Details
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the residue was treated with aq. HCl (50 mL of 1 M)
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Type
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EXTRACTION
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Details
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extracted with TBME/EtOAc (9:1)
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Type
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WASH
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Details
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The combined extracts were washed with aq. 1 M HCl, sat. aq. Na2CO3 (50 mL), water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C=CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |